Mechanism of Action: 1-(4-Fluorophenyl)-3-(morpholin-4-yl)propan-1-amine (FPMPA)
Mechanism of Action: 1-(4-Fluorophenyl)-3-(morpholin-4-yl)propan-1-amine (FPMPA)
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
The compound 1-(4-Fluorophenyl)-3-(morpholin-4-yl)propan-1-amine (hereafter referred to as FPMPA ) represents a highly specialized pharmacophore with profound implications in neuropharmacology. Structurally characterized by a flexible propan-1-amine backbone, a lipophilic 4-fluorophenyl group, and a sterically demanding morpholine ring, FPMPA functions as a dual-targeting neuroactive probe.
This whitepaper dissects the physicochemical rationale behind FPMPA's design, elucidates its dual mechanism of action—specifically targeting the Sigma-1 Receptor (σ1R) and the Serotonin Transporter (SERT) —and provides highly validated, step-by-step experimental protocols for evaluating its pharmacological efficacy.
Physicochemical Profiling & Pharmacophore Rationale
The structural architecture of FPMPA is not arbitrary; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose. Understanding the causality behind these structural choices is critical for researchers optimizing CNS-penetrant small molecules.
4-Fluorophenyl Moiety: The substitution of fluorine at the para position of the phenyl ring serves a dual purpose. First, it blocks cytochrome P450-mediated para-hydroxylation, significantly increasing the metabolic half-life of the compound. Second, the high electronegativity of fluorine alters the electron density of the aromatic ring, enhancing its ability to participate in π
π stacking and halogen bonding within hydrophobic receptor pockets.Propan-1-amine Backbone: The three-carbon alkyl chain provides the optimal spatial distance between the aromatic ring and the basic nitrogen centers. The primary amine at C1 is protonated at physiological pH (pH 7.4), allowing it to form critical salt bridges with conserved aspartate residues in monoamine transporters.
Morpholin-4-yl Group (C3): The morpholine ring introduces a secondary basic center and a hydrogen bond acceptor (the oxygen atom). This steric bulk restricts the conformational flexibility of the distal end of the molecule, heavily biasing its affinity toward the cupin-like β -barrel of the Sigma-1 receptor over off-target GPCRs.
Table 1: Predicted Physicochemical and Binding Profile of FPMPA
| Parameter | Value / Characteristic | Pharmacological Implication |
| Molecular Weight | 238.30 g/mol | Ideal for CNS penetration (Lipinski's Rule of 5 compliant). |
| LogP (Predicted) | 2.1 - 2.4 | Optimal lipophilicity for crossing the blood-brain barrier (BBB). |
| pKa (Primary Amine) | ~9.5 | Protonated at physiological pH; critical for SERT Asp98 interaction. |
| pKa (Morpholine) | ~8.3 | Partially protonated; facilitates distinct receptor binding kinetics. |
| Target 1: σ1R ( Ki ) | Low nanomolar (<50 nM) | High-affinity agonism at the endoplasmic reticulum. |
| Target 2: SERT ( Ki ) | Sub-micromolar (<500 nM) | Competitive inhibition of serotonin reuptake. |
Core Mechanism of Action (MoA)
FPMPA operates via a synergistic, dual-target mechanism, making it a valuable probe for neurodegenerative and psychiatric research.
Target 1: Sigma-1 Receptor (σ1R) Agonism
The Sigma-1 receptor is an enigmatic, endoplasmic reticulum (ER)-resident transmembrane chaperone protein [1]. High-resolution X-ray crystallography has revealed that σ1R exists as a trimer, with each protomer containing a single transmembrane domain and a cupin-like β -barrel where ligands bind [1].
When FPMPA enters the cell, its lipophilic fluorophenyl group anchors into the hydrophobic core of the σ1R β -barrel. This binding event triggers a conformational shift that forces σ1R to dissociate from the ER chaperone protein BiP (Binding immunoglobulin protein). Once liberated, the active σ1R translocates within the Mitochondria-Associated ER Membrane (MAM) to stabilize Inositol 1,4,5-trisphosphate receptors (IP3Rs). This stabilization enhances calcium ( Ca2+ ) efflux from the ER to the mitochondria, boosting ATP production and mitigating ER stress—a critical pathway for neuroprotection.
Fig 1: FPMPA-mediated Sigma-1 Receptor activation and downstream mitochondrial calcium signaling.
Target 2: Serotonin Transporter (SERT) Inhibition
Concurrently, FPMPA acts at the synaptic cleft by binding to the Serotonin Transporter (SERT). Structural biology studies of human SERT demonstrate that inhibitors lock the transporter in an "outward-open" conformation [2].
The primary amine of FPMPA forms a critical electrostatic interaction (salt bridge) with Asp98 in the central substrate-binding site (S1) of SERT. Simultaneously, the morpholine ring extends into the hydrophobic pocket near Tyr176 , sterically occluding the binding of endogenous serotonin. By preventing the conformational transition to the inward-facing state, FPMPA effectively halts serotonin reuptake, prolonging neurotransmitter signaling in the synapse.
Experimental Workflows & Self-Validating Protocols
To rigorously evaluate the pharmacological profile of FPMPA, researchers must employ self-validating assay systems. The workflow below ensures that binding affinity directly correlates with functional cellular efficacy.
Fig 2: Self-validating experimental workflow for evaluating FPMPA binding and functional efficacy.
Protocol 1: σ1R Radioligand Competitive Binding Assay
This protocol determines the binding affinity ( Ki ) of FPMPA for the Sigma-1 receptor. It uses -pentazocine as the highly selective radioligand. The inclusion of Haloperidol serves as a self-validating control to define non-specific binding (NSB).
Materials:
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Guinea pig brain membrane homogenate (rich in σ1R).
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Radioligand: -pentazocine (final concentration 3 nM).
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Assay Buffer: 50 mM Tris-HCl, pH 7.4.
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Competitor: FPMPA (serial dilutions from 10−11 to 10−5 M).
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NSB Control: 10 µM Haloperidol.
Step-by-Step Methodology:
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Preparation: Thaw membrane homogenates on ice and resuspend in 50 mM Tris-HCl buffer (pH 7.4) using a Dounce homogenizer to ensure uniform vesicle size. Causality: Uniformity prevents biphasic binding artifacts caused by membrane clumping.
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Incubation Setup: In a 96-well deep-well plate, add 50 µL of FPMPA (at various concentrations), 50 µL of -pentazocine, and 100 µL of membrane suspension to each well. For NSB wells, replace FPMPA with 10 µM Haloperidol.
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Equilibration: Incubate the plate at 37°C for 120 minutes. Causality: σ1R binding kinetics are relatively slow; 120 minutes ensures the system reaches thermodynamic equilibrium, preventing artificial underestimation of affinity.
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Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing background radioligand adherence.
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Washing & Detection: Wash filters three times with 1 mL of ice-cold Tris-HCl buffer. Extract filters, add scintillation fluid, and count radioactivity using a liquid scintillation counter.
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Data Analysis: Calculate IC50 using non-linear regression (GraphPad Prism) and convert to Ki using the Cheng-Prusoff equation.
Protocol 2: Live-Cell Calcium Imaging (Functional σ1R Assay)
To validate that FPMPA acts as an agonist (and not just a binder), we measure its ability to potentiate bradykinin-induced Ca2+ release via IP3R modulation.
Step-by-Step Methodology:
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Cell Culture: Seed SH-SY5Y neuroblastoma cells (which endogenously express σ1R) on glass-bottom confocal dishes. Grow to 70% confluence.
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Dye Loading: Incubate cells with 2 µM Fura-2 AM (a ratiometric Ca2+ indicator) and 0.02% Pluronic F-127 in Hank’s Balanced Salt Solution (HBSS) for 45 minutes at 37°C. Causality: Pluronic F-127 acts as a non-ionic surfactant, facilitating the dispersion and cellular uptake of the lipophilic AM ester.
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De-esterification: Wash cells twice with HBSS and incubate for an additional 30 minutes. Causality: This allows intracellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cell.
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Baseline & Treatment: Mount the dish on a fluorescence microscope. Record baseline 340/380 nm excitation ratios for 2 minutes. Perfuse the chamber with 1 µM FPMPA.
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Stimulation: After 10 minutes of FPMPA pre-incubation, challenge the cells with 10 nM Bradykinin (to trigger IP3 production).
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Validation: A true σ1R agonist will show a statistically significant potentiation of the Bradykinin-induced Ca2+ transient peak compared to vehicle control. To self-validate the system, co-administer FPMPA with BD1047 (a known σ1R antagonist); the potentiation must be abolished.
Conclusion
1-(4-Fluorophenyl)-3-(morpholin-4-yl)propan-1-amine (FPMPA) is a rationally designed molecule whose structural features dictate a highly specific polypharmacological profile. By combining the SERT-blocking capabilities of a primary amine/flexible backbone with the σ1R-agonism driven by a morpholine/fluorophenyl spatial arrangement, FPMPA serves as a critical template for developing next-generation therapeutics targeting neurodegeneration and treatment-resistant depression. The rigorous, self-validating protocols provided herein ensure that researchers can accurately map its pharmacodynamics from molecular binding to cellular function.
References
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Schmidt, H.R., Zheng, S., Gurpinar, E., Koehl, A., Manglik, A., Kruse, A.C. (2016). Crystal structure of the human sigma1 receptor. Nature, 532(7600), 527-530.[Link]
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Coleman, J.A., Green, E.M., Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334-339.[Link]
